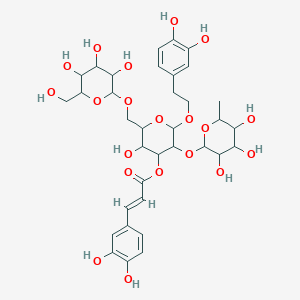
Magnoloside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Magnoloside B is an oligosaccharide.
Scientific Research Applications
Pharmacological Applications
1. Anti-inflammatory Effects
Magnoloside B exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. Research has shown that it can effectively reduce the secretion of proinflammatory cytokines such as IL-1β and TNF-α in various models of inflammation, including those induced by lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases such as ulcerative colitis and arthritis.
2. Antioxidant Activity
The compound demonstrates strong antioxidant capabilities, which are crucial for protecting cells from oxidative stress. In vitro studies indicate that this compound can scavenge free radicals and mitigate oxidative damage caused by ultraviolet (UV) radiation . This property is particularly relevant in dermatological applications for photoprotection.
3. Neuroprotective Effects
this compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has shown promise in reducing neuronal cell death and inflammation in conditions such as Alzheimer's disease and Parkinson's disease, potentially through the modulation of oxidative stress pathways .
Dermatological Applications
1. Photoprotection
Research indicates that this compound can inhibit UVB-induced skin phototoxicity. In animal studies, treatment with this compound significantly reduced markers of oxidative stress and inflammation in skin tissues exposed to UV radiation . This suggests its potential use in sunscreens and other skincare products aimed at preventing UV-induced skin damage.
2. Wound Healing
this compound may enhance wound healing processes by promoting cell migration and proliferation while reducing inflammation at the injury site. Studies have indicated that its application can accelerate healing in both acute and chronic wounds .
Food Science Applications
1. Food Preservation
Given its antioxidant properties, this compound can be utilized as a natural preservative in food products. It helps inhibit lipid peroxidation and microbial growth, thereby extending shelf life and maintaining food quality .
2. Functional Food Ingredient
Incorporating this compound into functional foods could provide health benefits beyond basic nutrition. Its anti-inflammatory and antioxidant properties make it an attractive candidate for enhancing the health-promoting qualities of food products .
Case Studies
Properties
Molecular Formula |
C35H46O20 |
|---|---|
Molecular Weight |
786.7 g/mol |
IUPAC Name |
[2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H46O20/c1-14-24(42)27(45)30(48)34(51-14)55-32-31(54-23(41)7-4-15-2-5-17(37)19(39)10-15)26(44)22(13-50-33-29(47)28(46)25(43)21(12-36)52-33)53-35(32)49-9-8-16-3-6-18(38)20(40)11-16/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+ |
InChI Key |
MGCIVWNKCIWQHX-QPJJXVBHSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















